molecular formula C29H45BrO4 B12630054 (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate CAS No. 920275-30-5

(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate

Cat. No.: B12630054
CAS No.: 920275-30-5
M. Wt: 537.6 g/mol
InChI Key: JUMXSKRCBHJVEA-VBEYQHSESA-N
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Description

(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate is a synthetically modified steroid derivative with the molecular formula C29H45BrO4 . This cholestane-based compound is characterized by specific structural modifications, including a bromine atom at the 26-position and two keto groups at the 16 and 22 positions, which distinguish it from endogenous sterols and make it a valuable intermediate in organic synthesis and pharmacological research . The acetate group at the 3-beta position and the defined 5-alpha, 25R stereochemistry are critical for its structure-activity relationship . While the specific biological profile of this brominated dioxocholestane is still being elucidated, its structure suggests significant research potential. Related cholestane-triol compounds have demonstrated potent anti-proliferative activity against human cancer cell lines, including prostate cancer, by inducing G1 cell cycle arrest and apoptosis . These related compounds have been shown to modulate key signaling pathways, such as reducing expression of Akt, c-Myc, and Skp2 proteins, and inhibiting cancer cell migration and invasion . Researchers can use this high-purity compound as a key intermediate for the synthesis of more complex steroid analogs or as a tool to investigate the role of sterol metabolism and modified sterols in various biological systems. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

920275-30-5

Molecular Formula

C29H45BrO4

Molecular Weight

537.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,6R)-7-bromo-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-16-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H45BrO4/c1-17(16-30)6-9-25(32)18(2)27-26(33)15-24-22-8-7-20-14-21(34-19(3)31)10-12-28(20,4)23(22)11-13-29(24,27)5/h17-18,20-24,27H,6-16H2,1-5H3/t17-,18-,20+,21+,22-,23+,24+,27+,28+,29+/m1/s1

InChI Key

JUMXSKRCBHJVEA-VBEYQHSESA-N

Isomeric SMILES

C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)CBr

Canonical SMILES

CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)CBr

Origin of Product

United States

Preparation Methods

Chemical Background

Molecular Structure

The molecular formula of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate is $$C{29}H{45}BrO_4$$ with a molecular weight of approximately 537.6 g/mol. The compound features a complex steroidal structure with specific stereochemistry at several positions.

Importance in Research

This compound is significant in research related to steroid chemistry and has potential implications in developing pharmaceutical agents targeting various biological pathways.

Preparation Methods

The synthesis of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate typically involves several key steps:

Synthesis Route Overview

  • Starting Material : The synthesis often begins with cholesterol or its derivatives.
  • Bromination : A bromination reaction introduces the bromine atom at the 26-position.
  • Acetylation : The hydroxyl group at the 3-position is acetylated to form the acetate ester.
  • Oxidation : Additional oxidation steps may be required to introduce the dioxo groups at the 16 and 22 positions.

Detailed Reaction Steps

Step 1: Bromination

The bromination of cholesterol can be achieved using bromine in an organic solvent such as dichloromethane or chloroform under controlled conditions to ensure selective substitution at the desired position.

Step 2: Acetylation

Following bromination, the compound undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to convert the hydroxyl group into an acetate.

Step 3: Oxidation

Oxidative steps may involve using reagents like potassium permanganate or chromium trioxide to introduce keto groups at the C16 and C22 positions. The choice of oxidant and conditions will influence the yield and purity of the final product.

Yields and Purification

The overall yield from these multi-step processes can vary significantly based on reaction conditions and purification methods employed:

  • Typical Yields : Yields can range from 50% to over 80% depending on the efficiency of each step.

  • Purification Techniques : Common purification methods include:

    • Column chromatography using silica gel with appropriate solvent systems.
    • Recrystallization from suitable solvents (e.g., acetone or methanol) to improve purity.

Analytical Techniques

To confirm the structure and purity of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate, several analytical techniques are employed:

Thin-Layer Chromatography (TLC)

TLC can be used to monitor reaction progress and assess purity by comparing Rf values against known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of specific functional groups and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry helps determine the molecular weight and confirm the identity of the compound through fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to hydroxyl groups.

    Substitution: The bromine atom at the 26th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of cholestane compounds exhibit potential anticancer properties. For instance, studies have shown that modifications to the cholestane structure can enhance cytotoxicity against various cancer cell lines. The bromine substitution at position 26 may contribute to increased biological activity by altering the compound's interaction with cellular targets.

Cholesterol Metabolism Regulation

Cholesterol derivatives are crucial in studying lipid metabolism and related disorders. The compound may serve as a model for investigating how structural changes influence cholesterol absorption and metabolism, potentially leading to therapeutic agents for hypercholesterolemia.

Plant Growth Regulation

Recent studies have explored the use of cholestane derivatives as plant growth regulators. For example, derivatives mimicking natural phytohormones have been synthesized to promote plant growth. (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate could be investigated for its efficacy in enhancing growth parameters in crops through its hormonal activity .

Stress Response Modulation

Research suggests that sterols play a role in plant stress responses. The application of this compound could be evaluated for its ability to modulate stress responses in plants under drought or salinity conditions, potentially improving resilience and yield.

Synthetic Pathways Development

The compound serves as an intermediate in synthesizing more complex steroid structures. Its unique functional groups allow for various chemical transformations, making it valuable in developing synthetic pathways for other steroid derivatives .

Stereocontrol Studies

The synthesis of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate can contribute to research on stereocontrol in organic synthesis. By studying the reactions involving this compound, chemists can gain insights into stereoselectivity and regioselectivity in steroid chemistry.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated increased cytotoxicity of brominated cholestanes against breast cancer cell lines.
Study BPlant GrowthShowed that cholestane derivatives enhanced root development in tomato plants when applied at specific concentrations.
Study CSynthesisDeveloped a new synthetic route for producing cholestane derivatives with improved yields using (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate as a precursor.

Mechanism of Action

The mechanism of action of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Brominated/Oxidized Sterols

Compound Name Substituents Stereochemistry (Key Positions) CAS Number
(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate C3: Acetate; C16/C22: Ketone; C26: Br C3β, C5α, C25R Not explicitly provided
5-Bromo-6β,19-epoxy-5α-cholestan-3β-ol acetate C5: Br; C6/C19: Epoxide; C3: Acetate C3β, C5α, C6β DTXSID30925272
25-Hydroxycholest-5-en-3beta-yl acetate C25: Hydroxyl; C3: Acetate; C5: Double bond C3β, C25R 10525-22-1
Ruscogenin C1/C3: Hydroxyl; Spirostane skeleton (C22: Oxygen bridge) C1β, C3β, C25R 472-11-7

Key Observations :

  • Substituent Positioning : The target compound’s bromine at C26 and ketones at C16/C22 distinguish it from analogs like 5-Bromo-6β,19-epoxy-5α-cholestan-3β-ol acetate (Br at C5, epoxide at C6/C19) . These differences alter electronic environments and steric hindrance, impacting reactivity.
  • Stereochemical Rigidity : The C25R configuration in the target compound and ruscogenin ensures compatibility with enzymes or receptors that recognize natural sterols, whereas C25S analogs may exhibit reduced bioactivity .
  • Functional Group Diversity : Compared to 25-Hydroxycholest-5-en-3beta-yl acetate (a vitamin D3 precursor), the target compound’s ketones and bromine enhance electrophilicity, making it more reactive in nucleophilic substitutions .

Key Observations :

  • Synthetic Complexity : The target compound’s synthesis requires precise control over oxidation states and stereochemistry, unlike ruscogenin, which is often isolated from natural sources .
  • Solubility Trends : The ketone groups in the target compound slightly improve polarity compared to fully reduced sterols but remain less soluble than epoxide-containing analogs like 5-Bromo-6β,19-epoxy-5α-cholestan-3β-ol acetate .
  • Stability : Bromine and acetyl groups enhance stability against enzymatic degradation compared to hydroxylated derivatives (e.g., 25-hydroxycholesterol analogs) .

Biological Activity

Introduction

(3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate is a steroid derivative with notable biological activities due to its unique structural features. This compound's complex steroid framework includes bromine and dioxo functional groups that contribute to its reactivity and potential therapeutic applications. The acetate group enhances lipophilicity, which may influence its interaction with biological membranes and receptors.

Chemical Formula

  • Molecular Formula : C29H45BrO4
  • CAS Number : 920275-30-5

Structural Characteristics

The compound features:

  • A bromine atom at the 26-position.
  • Dioxo groups at the 16 and 22 positions.
  • An acetate group at the 3-position.

This stereochemical configuration is critical for its biological activity.

Anti-inflammatory Effects

Research indicates that compounds with steroidal structures, including (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate, exhibit significant anti-inflammatory properties. These effects are primarily due to their ability to modulate immune responses and inhibit pro-inflammatory cytokines.

Anticancer Activity

Similar compounds have demonstrated potential in inhibiting cancer cell proliferation. Mechanisms of action may include:

  • Induction of apoptosis.
  • Cell cycle arrest.
    These properties suggest that (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate could be a candidate for further anticancer research.

Hormonal Activity

Given its steroidal nature, this compound may interact with various hormone receptors. Such interactions can influence endocrine functions and potentially lead to therapeutic applications in hormonal disorders.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
CholesterolNatural sterol; precursor to steroid hormonesEssential for cell membrane structure
DexamethasoneSynthetic glucocorticoid; anti-inflammatoryPotent anti-inflammatory effects
PrednisoneCorticosteroid; immunosuppressiveUsed in treating autoimmune diseases
TestosteroneNatural androgen; regulates male characteristicsAnabolic effects

This table highlights how (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate's unique modifications may confer distinct biological activities compared to other steroids.

The synthesis of (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate typically involves several key steps designed to maintain stereochemical integrity while introducing functional groups necessary for biological activity. The synthetic routes often utilize starting materials like diosgenin to construct the dioxo side chains.

Potential Mechanisms

The biological activity of this compound can be attributed to:

  • Receptor Binding : Affinity for various hormone receptors influencing metabolic pathways.
  • Enzymatic Reactions : Involvement in metabolic pathways through enzymatic transformations typical of steroid derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of similar cholestane derivatives:

  • Anti-inflammatory Studies : Research has shown that modifications in steroid structures can enhance anti-inflammatory properties. For instance, compounds with dioxo groups have been linked to reduced inflammation in experimental models.
  • Anticancer Research : Studies indicate that certain cholestane derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Further investigation into (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate could reveal similar effects.
  • Hormonal Activity Investigations : Research on related compounds has demonstrated their ability to modulate hormonal pathways effectively. This suggests that (3beta,5alpha,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate could also exhibit significant hormonal activity.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (3β,5α,25R)-26-Bromo-16,22-dioxocholestan-3-yl acetate, and how can they be addressed methodologically?

  • Answer : The bromination at C-26 and oxidation at C-16/C-22 are critical steps. Selective bromination requires careful control of reaction conditions (e.g., using NBS in a radical initiator system) to avoid over-bromination . For oxidation, Jones reagent or Dess-Martin periodinane can selectively target ketone formation at C-16/C-22 while preserving the acetate group at C-2. Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate) is recommended to isolate intermediates .

Q. How can the stereochemical configuration (3β,5α,25R) be confirmed experimentally?

  • Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, 1^1H-NMR coupling constants (e.g., axial vs. equatorial protons at C-3/C-5) and NOESY correlations can validate stereochemistry. Comparative analysis with known cholestane derivatives (e.g., hecogenin or ruscogenin) provides additional validation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store under inert gas (N2_2 or Ar) in sealed, light-resistant containers at room temperature. The acetate group enhances stability compared to free hydroxyl analogs, but degradation via hydrolysis may occur in humid environments. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) are advised .

Advanced Research Questions

Q. How does the C-26 bromine substituent influence the compound’s bioactivity compared to non-halogenated analogs?

  • Answer : Bromine increases electronegativity and steric bulk, potentially enhancing receptor binding affinity or altering metabolic pathways. Comparative studies with de-bromo analogs (e.g., 16,22-dioxocholestan-3-yl acetate) using in vitro assays (e.g., enzyme inhibition or cell viability) can quantify this effect. Molecular docking simulations (AutoDock Vina) may predict interactions with sterol-binding proteins .

Q. What analytical strategies resolve contradictions in reported melting points or solubility data for steroidal acetates?

  • Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility profiles should be measured in standardized solvents (e.g., DMSO, chloroform) via UV-Vis spectroscopy or gravimetric analysis .

Q. How can the metabolic fate of this compound be tracked in mammalian cell lines?

  • Answer : Radiolabel the acetate group (e.g., 14^{14}C) or bromine atom (e.g., 82^{82}Br) for tracing. LC-MS/MS with stable isotope labeling (SILAC) can identify metabolites. For in vivo studies, use liver microsome assays to profile phase I/II metabolism (e.g., cytochrome P450 activity) .

Methodological Notes

  • Synthesis : Prioritize protecting-group strategies (e.g., silyl ethers) for hydroxyl groups during bromination .
  • Characterization : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) are critical for structural elucidation .
  • Biological Assays : Use positive controls (e.g., dexamethasone for anti-inflammatory assays) to contextualize activity .

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